7-氯-8-甲基-2-(5-甲基噻吩-2-基)喹啉-4-羧酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

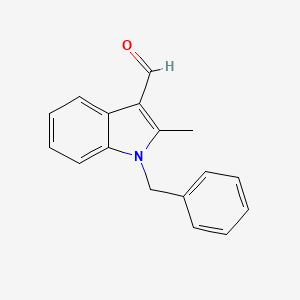

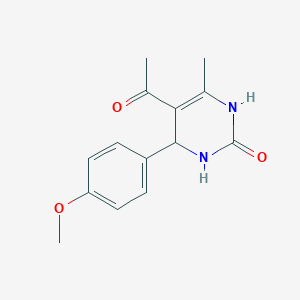

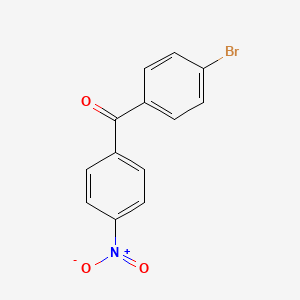

7-Chloro-8-methyl-2-(5-methylthiophen-2-yl)quinoline-4-carboxylic acid is a quinoline derivative with the molecular formula C16H12ClNO2S and a molecular weight of 317.79 g/mol This compound is notable for its unique structure, which includes a quinoline core substituted with a chloro group, a methyl group, and a thiophene ring

科学研究应用

蛋白质组学研究

7-氯-8-甲基-2-(5-甲基噻吩-2-基)喹啉-4-羧酸: 被用作蛋白质组学研究中的一种生化工具,用于研究蛋白质表达和功能。 其分子结构使其能够与各种蛋白质相互作用,这对于识别蛋白质-配体相互作用和理解细胞内蛋白质动力学很有用 .

药物发现

由于其喹啉核心,这是一种常见的药物化学基序,该化合物在药物发现中充当重要的支架。 它有可能被修饰和优化,以增强生物活性并对特定药物靶标具有选择性 .

生物活性分子合成

该化合物的多功能性扩展到生物活性分子的合成。 其化学结构可以进行各种反应,使其成为合成具有潜在药理学应用的各种生物活性衍生物的宝贵起始材料 .

农业化学

在农业领域,可以探索该化合物用于开发新的农用化学品。 其结构特征可能有利于创造具有除草剂或杀虫剂特性的化合物,尽管该领域的具体应用需要进一步研究 .

材料科学

喹啉衍生物的特性可用于材料科学,特别是在开发有机半导体或用作电子器件中使用的复杂分子结构的构建块 .

环境科学

该化合物也可能在环境科学中发挥作用,特别是在设计用于检测环境污染物的传感器或探针方面。 喹啉部分可以被功能化以创建对各种污染物的选择性结合位点 .

分析化学

在分析化学中,该化合物独特的结构可用于开发用于光谱方法的新型分析试剂或发色团,帮助检测和量化分析物 .

生物化学

最后,在生物化学中,该化合物可用于研究酶机制或作为与喹啉结构相互作用的酶的潜在抑制剂。 这可以提供对酶-底物相互作用的见解,并有助于设计酶抑制剂 .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of quinoline derivatives, including 7-Chloro-8-methyl-2-(5-methylthiophen-2-yl)quinoline-4-carboxylic acid, can be achieved through several methods. Common synthetic routes include the Friedländer synthesis, the Skraup synthesis, and the Pfitzinger reaction . These methods typically involve the condensation of aniline derivatives with carbonyl compounds under acidic or basic conditions.

Industrial Production Methods: Industrial production of this compound may involve the use of catalysts to enhance reaction efficiency and yield. Green chemistry approaches, such as microwave-assisted synthesis and solvent-free reactions, are also being explored to reduce environmental impact .

化学反应分析

Types of Reactions: 7-Chloro-8-methyl-2-(5-methylthiophen-2-yl)quinoline-4-carboxylic acid undergoes various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This reaction can remove oxygen-containing groups or reduce double bonds.

Substitution: Halogen atoms, such as chlorine, can be replaced with other functional groups through nucleophilic substitution.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium tr

属性

IUPAC Name |

7-chloro-8-methyl-2-(5-methylthiophen-2-yl)quinoline-4-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12ClNO2S/c1-8-3-6-14(21-8)13-7-11(16(19)20)10-4-5-12(17)9(2)15(10)18-13/h3-7H,1-2H3,(H,19,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BAJLRAAPIBVQPD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(S1)C2=NC3=C(C=CC(=C3C)Cl)C(=C2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12ClNO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601163035 |

Source

|

| Record name | 7-Chloro-8-methyl-2-(5-methyl-2-thienyl)-4-quinolinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601163035 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

317.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

588696-20-2 |

Source

|

| Record name | 7-Chloro-8-methyl-2-(5-methyl-2-thienyl)-4-quinolinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=588696-20-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-Chloro-8-methyl-2-(5-methyl-2-thienyl)-4-quinolinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601163035 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Tert-butyl N-[1-(methylcarbamoyl)ethyl]carbamate](/img/structure/B1273867.png)

![5-Bromo-4-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole](/img/structure/B1273882.png)

![2-[(Phenylsulfinyl)methyl]benzoic acid](/img/structure/B1273885.png)

![9-Hydroxy-2,4-dimethylpyrido[1,2-a]pyrimidin-5-ium perchlorate](/img/structure/B1273889.png)

![Bicyclo[10.1.0]trideca-4,8-diene-13-carboxylic acid](/img/structure/B1273900.png)